molecular formula C10H12ClNO2 B14851620 Ethyl 2-(3-chloro-5-methylpyridin-2-YL)acetate

Ethyl 2-(3-chloro-5-methylpyridin-2-YL)acetate

Cat. No.: B14851620
M. Wt: 213.66 g/mol
InChI Key: QLUJYEMUNZRIEO-UHFFFAOYSA-N
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Description

Ethyl 2-(3-chloro-5-methylpyridin-2-YL)acetate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro and a methyl group attached to the pyridine ring, along with an ethyl acetate moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-chloro-5-methylpyridin-2-YL)acetate typically involves the reaction of 3-chloro-5-methylpyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-chloro-5-methylpyridin-2-YL)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

Scientific Research Applications

Ethyl 2-(3-chloro-5-methylpyridin-2-YL)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drug synthesis.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-chloro-5-methylpyridin-2-YL)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methyl groups on the pyridine ring can influence the binding affinity and specificity of the compound towards its targets. The ester moiety can undergo hydrolysis to release the active form of the compound, which can then exert its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(3-chloro-5-methylpyridin-2-YL)acetate is unique due to the specific positioning of the chloro and methyl groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

ethyl 2-(3-chloro-5-methylpyridin-2-yl)acetate

InChI

InChI=1S/C10H12ClNO2/c1-3-14-10(13)5-9-8(11)4-7(2)6-12-9/h4,6H,3,5H2,1-2H3

InChI Key

QLUJYEMUNZRIEO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=N1)C)Cl

Origin of Product

United States

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